molecular formula C7H7ClN4 B3046068 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-05-8

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B3046068
CAS No.: 1189852-05-8
M. Wt: 182.61
InChI Key: VOWVPHOKWZLZLV-UHFFFAOYSA-N
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Description

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Related compounds have been found to inhibit jak1 , suggesting that this compound may also target similar enzymes or receptors.

Mode of Action

It’s known that similar compounds can inhibit enzymes like jak1 , which could suggest that this compound might also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to affect pathways involving jak1 , suggesting that this compound may also influence similar pathways and their downstream effects.

Pharmacokinetics

Related compounds have been evaluated for their pharmacokinetic properties , which could provide some insight into the potential ADME properties of this compound and their impact on its bioavailability.

Result of Action

Related compounds have shown significant inhibitory activity , suggesting that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating under reflux or microwave irradiation to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-amine
  • 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine stands out due to its unique combination of a chlorine atom and a methyl group, which can influence its reactivity and biological activity. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and materials science .

Properties

IUPAC Name

7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-2-7-10-6(9)3-5(8)12(7)11-4/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWVPHOKWZLZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234985
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189852-05-8
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189852-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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